![molecular formula C25H20N4O3S2 B383322 Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate CAS No. 442865-55-6](/img/structure/B383322.png)
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H20N4O3S2 and its molecular weight is 488.6g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate (referred to as Compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates several pharmacophoric elements known for their therapeutic properties, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of Compound 1, summarizing its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound 1 is characterized by the following structural components:
- Triazole Ring : A five-membered ring known for its role in various biological activities.
- Quinoline Moiety : Often associated with antimalarial and antibacterial properties.
- Thiol Group : Enhances reactivity and potential interactions with biological targets.
The molecular formula of Compound 1 is C22H22N4O2S with a molecular weight of approximately 398.50 g/mol .
Biological Activity Overview
The biological activity of Compound 1 has been investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that Compound 1 exhibits significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 0.21 |
Pseudomonas aeruginosa | 0.25 |
Candida albicans | 0.15 |
Staphylococcus aureus | 0.30 |
These results suggest that Compound 1 is particularly effective against Gram-negative bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that Compound 1 exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values are detailed in Table 2.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
HeLa | 10.0 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with key cellular pathways .
The proposed mechanism of action for Compound 1 includes:
- Inhibition of Protein Kinases : The triazole moiety is known to inhibit various kinases involved in cell signaling pathways.
- DNA Intercalation : The quinoline structure may allow for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The thiol group can participate in redox reactions leading to oxidative stress in microbial cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the structure significantly affect the biological activity:
- Substitution on the Quinoline Ring : Methyl groups enhance solubility and bioavailability.
- Thiol Group Positioning : Variations in the position of the thiol group influence antibacterial potency.
In a comparative analysis, compounds with additional electron-donating groups showed increased activity against both microbial and cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of Compound 1:
- Study on Bacterial Infections : In a model of bacterial infection using E. coli, administration of Compound 1 resulted in a significant reduction in bacterial load compared to controls.
- Cancer Treatment Efficacy : In xenograft models of breast cancer, treatment with Compound 1 led to tumor regression, supporting its potential as an anticancer agent.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example:
- Cell Line Testing : Compounds derived from similar scaffolds have demonstrated IC50 values in the low micromolar range against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, indicating strong antiproliferative effects .
- Mechanism of Action : The proposed mechanism involves the targeting of specific cellular pathways associated with cancer cell proliferation and survival. The quinoxaline scaffold is believed to interact with critical active sites within these pathways .
Anti-inflammatory Properties
In addition to anticancer properties, some studies suggest that related compounds may possess anti-inflammatory effects. In silico docking studies have indicated potential inhibition of enzymes like 5-lipoxygenase, which plays a role in inflammatory processes .
Anticancer Efficacy in Colorectal Cancer
A study conducted on methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate derivatives showed promising results:
Compound | IC50 (μg/mL) | Cell Line |
---|---|---|
Compound A | 1.9 | HCT-116 |
Compound B | 7.52 | MCF-7 |
These results suggest that modifications to the side chains can significantly influence biological activity while maintaining selectivity towards cancerous cells .
In Silico Studies for Anti-inflammatory Activity
Computational studies have modeled the interaction of similar compounds with 5-lipoxygenase:
Compound | Binding Energy (kcal/mol) | Target |
---|---|---|
Compound C | -9.5 | 5-lipoxygenase |
Compound D | -8.7 | 5-lipoxygenase |
These findings indicate that specific structural features are crucial for binding affinity and could guide future modifications aimed at enhancing therapeutic efficacy .
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-15-12-21-27-28-25(29(21)19-11-7-6-10-17(15)19)33-14-22(30)26-23-18(24(31)32-2)13-20(34-23)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTGYWVISLXVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.